Ethyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazinone core, a thiophene ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridazinone Core: This can be achieved by reacting 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorophenylhydrazine, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazinone core.
Thiophene Ring Formation: The thiophene ring can be synthesized via a Gewald reaction, involving the condensation of a ketone with elemental sulfur and a nitrile.
Coupling Reactions: The final step involves coupling the pyridazinone core with the thiophene ring through an amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: LiAlH4 or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of Ethyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The pyridazinone core is known to inhibit certain enzymes, while the thiophene ring can interact with cellular receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate
- Ethyl 2-({[1-(3-bromophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate
Uniqueness
Ethyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate is unique due to the specific substitution pattern on the phenyl ring and the presence of both pyridazinone and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H18ClN3O4S |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
ethyl 2-[[1-(3-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H18ClN3O4S/c1-4-28-20(27)16-11(2)12(3)29-19(16)22-18(26)17-15(25)8-9-24(23-17)14-7-5-6-13(21)10-14/h5-10H,4H2,1-3H3,(H,22,26) |
InChI Key |
QKXBTWOEQXPGJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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